
(2,4-Dichloro-5-formylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dichloro-5-formylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with two chlorine atoms and a formyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichloro-5-formylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of an appropriate aryl halide, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an aqueous or alcoholic medium .
Industrial Production Methods: Industrial production methods for boronic acids, including this compound, often utilize continuous flow processes to enhance efficiency and yield. These methods may involve the use of automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: (2,4-Dichloro-5-formylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a biaryl or styrene derivative.
Oxidation: The boronic acid group can be oxidized to form phenols under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for the oxidation of the boronic acid group.
Major Products:
Biaryls and Styrenes: Formed from Suzuki-Miyaura coupling reactions.
Phenols: Formed from the oxidation of the boronic acid group.
Scientific Research Applications
(2,4-Dichloro-5-formylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2,4-Dichloro-5-formylphenyl)boronic acid exerts its effects is primarily through its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . The formyl group and chlorine atoms on the phenyl ring can also participate in various chemical interactions, enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
3-Formylphenylboronic Acid: Similar structure but with different substitution pattern on the phenyl ring.
4-Formylphenylboronic Acid: Another isomer with the formyl group in a different position.
2,4-Dichlorophenylboronic Acid: Lacks the formyl group but has similar chlorine substitutions.
Uniqueness: (2,4-Dichloro-5-formylphenyl)boronic acid is unique due to the presence of both chlorine atoms and a formyl group on the phenyl ring, which can significantly influence its reactivity and the types of reactions it can undergo. This combination of functional groups makes it a versatile reagent in organic synthesis and a valuable compound in various scientific research applications .
Properties
Molecular Formula |
C7H5BCl2O3 |
|---|---|
Molecular Weight |
218.83 g/mol |
IUPAC Name |
(2,4-dichloro-5-formylphenyl)boronic acid |
InChI |
InChI=1S/C7H5BCl2O3/c9-6-2-7(10)5(8(12)13)1-4(6)3-11/h1-3,12-13H |
InChI Key |
MIUYBMLSVMWZAI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)C=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


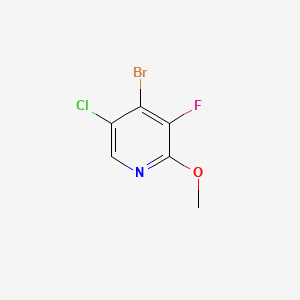
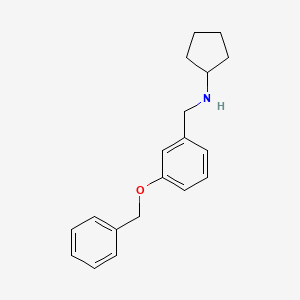
![tert-butyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14773182.png)
![N-[4-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B14773187.png)

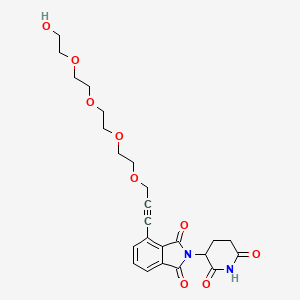
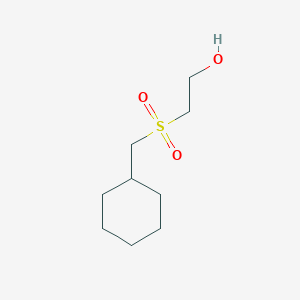
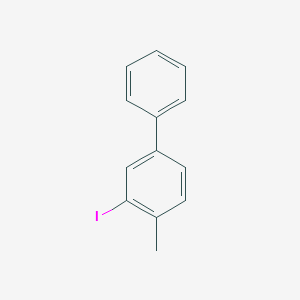
![N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyridin-2-ylacetamide](/img/structure/B14773223.png)
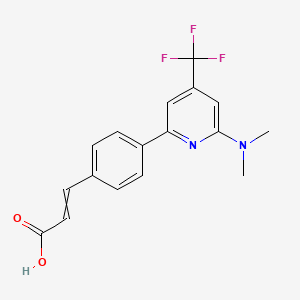
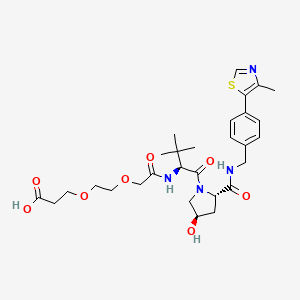
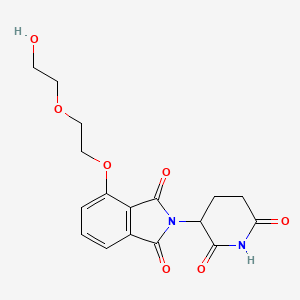
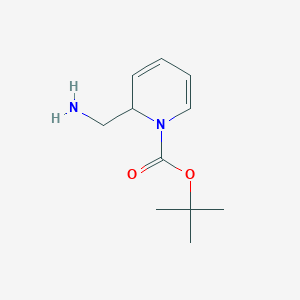
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indol-3-ylacrylic acid](/img/structure/B14773244.png)
